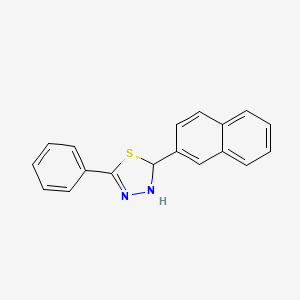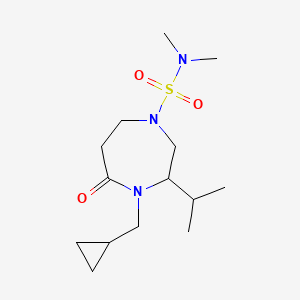![molecular formula C20H18BrNO4 B5334318 allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5334318.png)
allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate, also known as BBMA, is a synthetic compound that belongs to the class of acrylate derivatives. BBMA has gained significant attention in scientific research due to its potential applications in various fields, including material science, pharmacology, and biochemistry. In
Applications De Recherche Scientifique
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and copolymers. These polymers have shown promising properties, including high thermal stability, good solubility, and excellent mechanical strength, making them suitable for a wide range of applications, including drug delivery, tissue engineering, and optoelectronics.
In pharmacology, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme histone deacetylase. This enzyme is known to play a critical role in the regulation of gene expression and cell proliferation, making it an attractive target for cancer therapy.
Mécanisme D'action
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate exerts its biological effects by inhibiting the activity of histone deacetylase. This enzyme plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA into chromatin. By inhibiting histone deacetylase, this compound can alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate has several advantages for use in lab experiments. It is relatively easy to synthesize, has good solubility in organic solvents, and can be easily purified by recrystallization. Additionally, this compound has shown promising biological activity in vitro, making it an attractive compound for further investigation.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its low water solubility, which can make it difficult to work with in aqueous environments. Additionally, this compound has not been extensively studied in vivo, meaning that its potential toxicity and pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One area of interest is the development of this compound-based polymers for drug delivery applications. These polymers could be designed to release drugs in response to specific stimuli, such as changes in pH or temperature, making them ideal for targeted drug delivery.
Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases, such as neurodegenerative disorders. Studies have shown that histone deacetylase inhibitors can improve cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have potential as a treatment for this and other neurodegenerative disorders.
Conclusion
In conclusion, this compound is a synthetic compound with a wide range of potential applications in various scientific fields. Its simple synthesis method, good solubility in organic solvents, and promising biological activity make it an attractive compound for further investigation. However, further research is needed to fully understand its potential uses and limitations, as well as its toxicity and pharmacokinetic properties.
Méthodes De Synthèse
Allyl 2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate can be synthesized through a simple reaction between allyl acrylate and 4-bromoaniline in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white crystalline solid with a high yield.
Propriétés
IUPAC Name |
prop-2-enyl (E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-12-26-20(24)18(13-14-4-10-17(25-2)11-5-14)22-19(23)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,23)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMSCYROENVVJL-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334236.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methyl-3-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5334244.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5334257.png)

![ethyl 5-methyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5334268.png)

![2-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}acrylonitrile](/img/structure/B5334281.png)

![2-chloro-5-(3-methyl-5-oxo-4-{3-[(2-thienylcarbonyl)oxy]benzylidene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5334300.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5334302.png)
![N,N-diethyl-N'-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B5334327.png)
![6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334331.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5334345.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334353.png)
